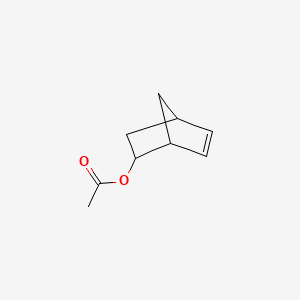

5-Norbornen-2-yl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bicyclo[2.2.1]hept-5-enyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-6(10)11-9-5-7-2-3-8(9)4-7/h2-3,7-9H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRWRVXAXXGJZIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2CC1C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26936-09-4 | |

| Record name | Bicyclo[2.2.1]hept-5-en-2-ol, 2-acetate, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26936-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40967002 | |

| Record name | Bicyclo[2.2.1]hept-5-en-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6143-29-9, 5257-37-4 | |

| Record name | Bicyclo[2.2.1]hept-5-en-2-ol, 2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6143-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetoxy-5-norbornene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006143299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC128686 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6143-29-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]hept-5-en-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Norborn-5-en-2-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Norbornene-2-yl acetate

<c> <s>

This guide provides a comprehensive overview of the synthesis and characterization of 5-Norbornene-2-yl acetate, a valuable bicyclic ester used in polymer chemistry and as a starting material for various organic syntheses.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and characterization data.

Introduction and Significance

5-Norbornene-2-yl acetate, with the chemical formula C₉H₁₂O₂, is a bridged bicyclic compound that exists as a mixture of endo and exo isomers.[3][4] Its strained ring system makes it a reactive monomer in Ring-Opening Metathesis Polymerization (ROMP), leading to the formation of polymers with unique properties.[1][5] Furthermore, the acetate functional group provides a handle for further chemical modifications, making it a versatile building block in the synthesis of complex organic molecules and functionalized polymers.[6]

Key Applications:

-

Polymer Science: Utilized as a monomer in ROMP to produce functionalized polynorbornenes.[1][5] These polymers find applications in materials with high thermal stability and transparency.[7]

-

Organic Synthesis: Serves as a precursor for the synthesis of various bicyclic compounds, including pharmaceuticals and biologically active molecules.[7]

-

Copolymerization: Undergoes copolymerization with ethylene, catalyzed by nickel systems, to create high molecular weight functionalized polyethylene.[1]

Synthesis of 5-Norbornene-2-yl acetate

The synthesis of 5-Norbornene-2-yl acetate is typically achieved through a two-step process:

-

Diels-Alder Reaction: Cyclopentadiene reacts with vinyl acetate to form the norbornene backbone.

-

Esterification (Alternative Route): An alternative route involves the esterification of 5-norbornene-2-ol.

Primary Synthesis Route: The Diels-Alder Reaction

The Diels-Alder reaction is a powerful and atom-economical method for the formation of six-membered rings.[8] In this synthesis, cyclopentadiene acts as the diene and vinyl acetate serves as the dienophile.

The reaction is a [4+2] cycloaddition, where the π-electrons of the diene and dienophile rearrange in a concerted fashion to form a new six-membered ring.[8]

A key aspect of this reaction is its stereoselectivity. The reaction typically yields a mixture of endo and exo isomers. The endo product is generally the kinetically favored product, formed faster at lower temperatures due to favorable secondary orbital interactions between the developing π-system of the diene and the substituent on the dienophile.[8][9] However, the exo isomer is often the thermodynamically more stable product.[10]

References

- 1. This compound, mixture of endo and exo 98 6143-29-9 [sigmaaldrich.com]

- 2. This compound | 6143-29-9 [chemicalbook.com]

- 3. This compound | 6143-29-9 | TCI AMERICA [tcichemicals.com]

- 4. scbt.com [scbt.com]

- 5. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Norbornen-2-yl acetate

Introduction

5-Norbornen-2-yl acetate is a bicyclic ester of significant interest in organic synthesis and polymer chemistry. Its strained norbornene framework and the presence of a versatile acetate functional group make it a valuable building block for a variety of chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of this compound, with a particular focus on the distinct characteristics of its endo and exo stereoisomers. This document is intended for researchers, scientists, and professionals in drug development and materials science who seek a detailed understanding of this compound's behavior and potential applications.

Molecular Structure and Stereochemistry

This compound, with the chemical formula C₉H₁₂O₂, possesses a molecular weight of 152.19 g/mol .[1] The core of the molecule is the bicyclo[2.2.1]hept-5-ene (norbornene) ring system. The acetate group is attached to the C2 position, giving rise to two possible stereoisomers: endo and exo. This stereoisomerism is a critical aspect of the molecule's chemistry, profoundly influencing its physical properties and reactivity.

In the endo isomer , the acetate group is oriented on the same side of the six-membered ring as the longer etheno bridge (C5-C6). Conversely, in the exo isomer , the acetate group is on the opposite side. The endo isomer is generally the kinetically favored product in the Diels-Alder synthesis, while the exo isomer is the thermodynamically more stable of the two.

Physical Properties

This compound is typically encountered as a clear, colorless to faintly yellow liquid.[2] A summary of its key physical properties is presented in the table below. It is important to note that commercially available this compound is often sold as a mixture of the endo and exo isomers.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O₂ | [1] |

| Molecular Weight | 152.19 g/mol | [1] |

| Appearance | Clear, colorless to faintly yellow liquid | [2] |

| Boiling Point | 73-76 °C at 14 mmHg | [2] |

| Density | 1.044 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.47 | |

| Flash Point | 62 °C (143.6 °F) - closed cup |

The separation of the endo and exo isomers can be achieved by column chromatography, a technique that exploits the polarity differences between the two.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for distinguishing between the endo and exo isomers. The chemical shifts of the protons on the norbornene skeleton are highly sensitive to the stereochemistry of the acetate group.

-

¹H NMR: Key distinguishing features are expected in the chemical shifts of the protons on the C2 and the bridgehead carbons (C1 and C4). In the endo isomer, the proton at C2 is in closer proximity to the π-system of the double bond, which can lead to a different chemical shift compared to the exo isomer.

-

¹³C NMR: The chemical shifts of the carbon atoms, particularly C2, C3, and the bridgehead carbons, are also expected to differ between the two isomers.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the ester functional group and the carbon-carbon double bond of the norbornene ring.

-

C=O stretch (ester): A strong absorption band is expected in the region of 1730-1750 cm⁻¹.

-

C=C stretch (alkene): A weaker absorption band is expected around 1630-1680 cm⁻¹.

-

C-O stretch (ester): Absorption bands are expected in the region of 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound would show the molecular ion peak (M⁺) at m/z = 152. The fragmentation pattern would likely involve the loss of the acetate group or rearrangements of the norbornene core.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by the chemistry of the ester functional group and the strained double bond of the norbornene ring system.

Synthesis via Diels-Alder Reaction

The primary route for the synthesis of the 5-norbornene skeleton is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. For this compound, this involves the reaction of cyclopentadiene with vinyl acetate.

References

An In-Depth Technical Guide to the Diels-Alder Reaction Mechanism for the Synthesis of 5-Norbornen-2-yl Acetate

Introduction

Discovered nearly a century ago, the Diels-Alder reaction remains a cornerstone of modern organic synthesis, celebrated for its efficiency and stereochemical control in the formation of six-membered rings.[1][2] This powerful [4+2] cycloaddition reaction involves the concerted interaction of a conjugated diene with a dienophile to construct complex cyclic architectures, often with multiple stereocenters, in a single step.[3] Its profound impact is evident in its widespread application, from the synthesis of natural products to the development of novel materials.[1][4][5] This guide provides an in-depth exploration of the Diels-Alder reaction through the specific synthesis of 5-Norbornen-2-yl acetate, a valuable monomer and synthetic intermediate. We will dissect the underlying mechanistic principles, delve into the subtleties of stereoselectivity, and provide a comprehensive experimental framework for its synthesis and characterization.

The Core Mechanism: A Frontier Molecular Orbital Perspective

The Diels-Alder reaction is a pericyclic reaction, meaning it proceeds through a cyclic transition state without the formation of intermediates.[3] The concerted nature of this mechanism, where bond-breaking and bond-forming occur simultaneously, is elegantly explained by Frontier Molecular Orbital (FMO) theory.[6][7] FMO theory posits that the reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

In the synthesis of this compound, the reactants are cyclopentadiene (the diene) and vinyl acetate (the dienophile). The reaction is typically a "normal" electron-demand Diels-Alder reaction, where the HOMO of the electron-rich diene interacts with the LUMO of the electron-deficient dienophile.[8]

Key Mechanistic Insights:

-

Concerted Nature: Experimental and computational evidence strongly supports a concerted, albeit potentially asynchronous, mechanism for the Diels-Alder reaction.[6] This means that while the two new sigma bonds are formed in a single step, they may not form at exactly the same rate.

-

Stereospecificity: The concerted mechanism dictates that the stereochemistry of the reactants is retained in the product. For instance, a cis-dienophile will yield a cis-substituted cyclohexene ring, and a trans-dienophile will result in a trans-substituted product.[6]

-

Role of Reactant Conformation: For the reaction to occur, the diene must adopt an s-cis conformation. Cyclic dienes like cyclopentadiene are locked in this reactive conformation, making them particularly reactive in Diels-Alder reactions.[8][9]

Visualizing the Orbital Interactions

The following diagram illustrates the favorable HOMO-LUMO interaction in the Diels-Alder reaction between cyclopentadiene and vinyl acetate. The constructive overlap between the terminal lobes of the diene's HOMO and the dienophile's LUMO facilitates the formation of the new sigma bonds.

References

- 1. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 4. [PDF] The Diels--Alder reaction in total synthesis. | Semantic Scholar [semanticscholar.org]

- 5. Trends in the Diels–Alder reaction in polymer chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. Molecular Orbitals in the Diels-Alder Reaction [people.chem.ucsb.edu]

- 7. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 8. stereoelectronics.org [stereoelectronics.org]

- 9. community.wvu.edu [community.wvu.edu]

An In-depth Technical Guide to the Hydrolysis Kinetics of 5-Norbornen-2-yl Acetate

Introduction: The Significance of Stereochemistry in Reactivity

In the realm of drug development and materials science, understanding the relationship between a molecule's three-dimensional structure and its chemical reactivity is paramount. The bicyclic system of 5-norbornen-2-yl acetate serves as a classic model for investigating fundamental principles of reaction kinetics and mechanisms, particularly the profound influence of stereochemistry on reaction rates. This guide provides an in-depth exploration of the hydrolysis kinetics of the exo and endo isomers of this compound, offering a robust theoretical framework and practical experimental protocols for researchers and scientists.

The study of this specific hydrolysis is not merely an academic exercise; it provides critical insights into concepts such as neighboring group participation, the formation of non-classical carbocations, and steric effects. These principles are directly applicable to the design of more effective therapeutic agents and advanced materials, where subtle changes in stereoisomerism can lead to dramatic differences in biological activity or material properties. This guide will dissect the causality behind the observed kinetic disparities between the exo and endo isomers, providing a comprehensive understanding of the underlying physical organic chemistry.

Part 1: Mechanistic Insights into the Hydrolysis of this compound

The hydrolysis of this compound can proceed through either acid-catalyzed or base-catalyzed pathways. For the purpose of elucidating the profound stereoelectronic effects, we will focus on the solvolysis under neutral or acidic conditions, which proceeds via a carbocationic intermediate. The most striking feature of this reaction is the dramatic difference in the rate of hydrolysis between the exo and endo isomers.

The Exo Isomer: A Tale of Two Participating Neighbors

The hydrolysis of exo-5-norbornen-2-yl acetate is significantly faster than that of its endo counterpart. This rate enhancement is attributed to two key instances of neighboring group participation (NGP) , also known as anchimeric assistance.[1][2]

-

Sigma (σ) Bond Participation and the Non-Classical Carbocation: The C1-C6 sigma bond is perfectly positioned anti-periplanar to the departing acetate group in the exo isomer. This alignment allows the σ-electrons to participate in the ionization step, leading to the formation of a stabilized, non-classical carbocation.[3] This bridged intermediate delocalizes the positive charge over C1, C2, and C6, significantly lowering the activation energy for its formation.[3]

-

Pi (π) Bond Participation: The π-electrons of the C5-C6 double bond can also participate in stabilizing the developing positive charge at C2. This through-space interaction further delocalizes the charge, providing an additional driving force for the ionization of the exo-acetate. The participation of a neighboring double bond in accelerating solvolysis reactions is a well-documented phenomenon.[4][5] A classic example is the acetolysis of anti-7-norbornenyl tosylate, which is 10¹¹ times faster than its saturated analog, demonstrating the powerful anchimeric assistance provided by a strategically located π-system.[6][7]

The Endo Isomer: Steric Hindrance and Lack of Participation

In stark contrast, the hydrolysis of endo-5-norbornen-2-yl acetate is significantly slower. The key reasons for this are:

-

Lack of Sigma Bond Participation: The C1-C6 sigma bond is not in the correct anti-periplanar orientation to assist in the departure of the endo-acetate group.

-

Steric Hindrance: The bicyclic structure of the norbornene framework sterically hinders the approach of the solvent from the back side, making a direct SN2-type displacement difficult. Furthermore, the departure of the leaving group and subsequent solvent attack from the exo face is also sterically encumbered.

The hydrolysis of the endo isomer, therefore, proceeds through a less stable, more classical secondary carbocation, resulting in a much higher activation energy and a consequently slower reaction rate.

Part 2: Experimental Design for Kinetic Analysis

A robust experimental design is crucial for obtaining reliable kinetic data. The following sections detail the necessary steps, from the synthesis of the individual isomers to the methods for monitoring the reaction progress.

Synthesis and Separation of Exo and Endo Isomers

The starting material for kinetic studies is typically a mixture of endo and exo isomers of this compound, which can be synthesized via the Diels-Alder reaction of cyclopentadiene and vinyl acetate.[8][9]

-

Diels-Alder Reaction: Cyclopentadiene (freshly cracked from its dimer) is reacted with vinyl acetate. This reaction typically yields a mixture of isomers, with the endo isomer often being the major product under kinetic control.

-

Isomer Separation: The separation of the exo and endo isomers can be achieved by fractional distillation under reduced pressure or by column chromatography on silica gel using a hexane/ethyl acetate eluent system.[10]

-

Purity Analysis: The purity of the separated isomers should be confirmed using analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H-NMR is particularly useful for distinguishing between the isomers based on the chemical shifts and coupling constants of the protons at C2 and C3.[11][12]

Experimental Protocol for Kinetic Measurements

The hydrolysis of this compound can be monitored by measuring the rate of disappearance of the ester or the rate of appearance of the acetic acid product. A titrimetric method is a classic and reliable approach.[13]

Materials and Reagents:

-

Pure exo-5-norbornen-2-yl acetate

-

Pure endo-5-norbornen-2-yl acetate

-

Acetone (reagent grade)

-

Deionized water

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.05 M)

-

Phenolphthalein indicator

-

Ice bath

-

Constant temperature water bath

-

Pipettes, burettes, and conical flasks

Step-by-Step Procedure:

-

Reaction Setup: Prepare a solution of the acetate isomer (e.g., 0.1 M) in a suitable solvent system, such as a mixture of acetone and water, to ensure homogeneity.

-

Temperature Equilibration: Place the reaction flask in a constant temperature water bath set to the desired temperature (e.g., 25°C, 35°C, 45°C) and allow it to equilibrate.

-

Initiation of Reaction: Once the temperature is stable, initiate the hydrolysis. For acid-catalyzed hydrolysis, a known concentration of a strong acid (e.g., HCl) would be included in the aqueous component. For this guide, we will consider the solvolysis in a neutral aqueous acetone mixture.

-

Sampling: At regular time intervals (e.g., every 10-15 minutes), withdraw a known volume (aliquot) of the reaction mixture using a pipette.

-

Quenching: Immediately transfer the aliquot to a conical flask containing ice-cold deionized water. This will effectively stop the reaction by rapidly lowering the temperature.

-

Titration: Add a few drops of phenolphthalein indicator to the quenched sample and titrate with the standardized NaOH solution until a faint pink endpoint is reached. Record the volume of NaOH used.[14]

-

"Infinity" Reading: To determine the concentration of acetic acid at the completion of the reaction (the "infinity" reading), heat a separate aliquot of the reaction mixture in a sealed tube at a higher temperature (e.g., 70°C) for several hours to drive the reaction to completion. Then, cool and titrate this sample as before.[13]

-

Repeat for the other isomer: Carry out the same procedure for the other isomer under identical conditions.

Part 3: Data Analysis and Interpretation

The hydrolysis of an ester in the presence of a large excess of water follows pseudo-first-order kinetics. The rate constant (k) can be determined graphically.

Calculations:

The concentration of the ester at any time t is proportional to (V∞ - Vt), where V∞ is the volume of NaOH used for the "infinity" titration and Vt is the volume of NaOH used at time t. The initial concentration of the ester is proportional to (V∞ - V0), where V0 is the initial titration volume (which should be close to zero if no acid catalyst is used).

The integrated rate law for a first-order reaction is:

ln([A]t) = -kt + ln([A]0)

In terms of the titration volumes:

ln(V∞ - Vt) = -kt + ln(V∞ - V0)

A plot of ln(V∞ - Vt) versus time (t) should yield a straight line with a slope of -k.

Expected Results and Interpretation:

The data will unequivocally show that the rate constant for the hydrolysis of the exo isomer is significantly larger than that of the endo isomer.

| Isomer | Relative Rate of Hydrolysis | Primary Reason for Observed Rate |

| Exo-5-norbornen-2-yl acetate | Fast | Anchimeric assistance from the C1-C6 σ-bond and the C5-C6 π-bond, leading to a stabilized non-classical carbocation intermediate. |

| Endo-5-norbornen-2-yl acetate | Slow | Lack of anchimeric assistance and steric hindrance, proceeding through a less stable classical carbocation. |

By conducting the experiment at different temperatures, the activation energy (Ea) for the hydrolysis of each isomer can be determined using the Arrhenius equation:

ln(k) = -Ea/R(1/T) + ln(A)

A plot of ln(k) versus 1/T will have a slope of -Ea/R, where R is the gas constant. The activation energy for the exo isomer is expected to be substantially lower than that for the endo isomer, providing quantitative support for the mechanistic discussion.

Conclusion

The study of the hydrolysis kinetics of this compound offers a compelling demonstration of how stereochemical nuances dictate reaction pathways and rates. The pronounced rate enhancement of the exo isomer is a direct consequence of neighboring group participation from both sigma and pi bonds, leading to a stabilized non-classical carbocation. Conversely, the sluggish reactivity of the endo isomer highlights the energetic cost of forming a less stable, classical carbocation in a sterically congested environment.

The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers to quantitatively investigate these phenomena. The insights gained from such studies are fundamental to the broader fields of organic chemistry, drug discovery, and materials science, where the control of reactivity through stereochemical design is a central tenet.

References

- 1. Neighbouring group participation - Wikipedia [en.wikipedia.org]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. scribd.com [scribd.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. datapdf.com [datapdf.com]

- 7. Solved The rate of solvolysis of anti-7-norbornenyl tosylate | Chegg.com [chegg.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. scirp.org [scirp.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. summit.sfu.ca [summit.sfu.ca]

- 12. modgraph.co.uk [modgraph.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. nitt.edu [nitt.edu]

reactivity of the double bond in 5-Norbornen-2-yl acetate

An In-Depth Technical Guide to the Reactivity of the Double Bond in 5-Norbornen-2-yl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bicyclic molecule whose strained double bond exhibits unique and complex reactivity. This guide provides a detailed exploration of the electronic and steric factors governing the chemical behavior of this functional group. We will dissect the mechanistic underpinnings of its reactions, with a particular focus on electrophilic additions, the critical role of neighboring group participation by the acetate moiety, and the propensity for Wagner-Meerwein skeletal rearrangements. This document serves as a technical resource, elucidating the causality behind stereochemical outcomes and providing actionable experimental protocols for synthetic applications.

Introduction: The Strained World of Norbornene

The norbornene framework, a bicyclo[2.2.1]heptene system, is a cornerstone of mechanistic and synthetic organic chemistry. The molecule this compound, which exists as a mixture of endo and exo isomers, features a double bond held within this rigid, strained structure.[1][2][3][4] This inherent ring strain imparts significant reactivity to the π-system, making it a versatile substrate for a variety of chemical transformations.[5] Unlike simple acyclic alkenes, the reactivity of the norbornene double bond is profoundly influenced by its three-dimensional geometry, leading to high levels of stereoselectivity and a susceptibility to fascinating molecular rearrangements. This guide will explore these intricacies, providing the foundational knowledge required to predict and control the outcomes of its reactions.

The Electronic and Steric Landscape

The unique reactivity of this compound is not merely a property of the double bond itself, but an emergent quality of the entire molecular architecture.

Ring Strain and Pyramidalization

The geometry of the bicyclic system forces the carbons of the double bond to deviate from ideal sp² planarity. This pyramidalization increases the p-orbital character of the π-bond, raising its energy and making it a more reactive, higher-energy nucleophile compared to unstrained alkenes.

Stereoelectronic Effects: The Favored Exo Attack

Reagents approaching the norbornene double bond encounter two distinct faces: the exo face and the endo face. The C7 methylene bridge sterically shields the endo face, creating a significant kinetic barrier. Consequently, electrophilic attack occurs almost exclusively from the less hindered exo face. This pronounced stereoselectivity is a defining characteristic of norbornene chemistry.

Caption: Preferential exo attack on the norbornene double bond.

Key Reaction Classes at the Double Bond

The strained π-bond of this compound is susceptible to a range of addition reactions. The specific outcome is highly dependent on the reagents and reaction conditions.

Electrophilic Addition with Carbocation Rearrangement: Acid-Catalyzed Hydration

The acid-catalyzed addition of water is a classic example that highlights the potential for skeletal rearrangements in the norbornyl system.[5]

Mechanism:

-

Protonation: An acid catalyst (e.g., H₂SO₄) protonates the double bond from the exo face, generating a secondary carbocation at C-2.[6][7]

-

Wagner-Meerwein Rearrangement: The initial secondary carbocation is unstable. A[8][9]-shift of the C1-C6 bond to C2 occurs.[8][9][10] This relieves ring strain and forms a more stable, delocalized non-classical carbocation (or a rapidly equilibrating pair of classical cations).

-

Nucleophilic Attack: Water, acting as a nucleophile, attacks the rearranged carbocation, again, predominantly from the less hindered exo face.

-

Deprotonation: A final deprotonation step yields the rearranged alcohol product.

References

- 1. This compound, mixture of endo and exo 98 6143-29-9 [sigmaaldrich.com]

- 2. This compound | 6143-29-9 [chemicalbook.com]

- 3. This compound, mixture of endo and exo 98 6143-29-9 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. Norbornene [chemeurope.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. lscollege.ac.in [lscollege.ac.in]

An In-depth Technical Guide to the Thermodynamic Stability of 5-Norbornen-2-yl Acetate Isomers

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of the endo and exo isomers of 5-norbornen-2-yl acetate. Aimed at researchers, scientists, and professionals in drug development, this document delves into the principles governing the relative stabilities of these diastereomers. We present both experimental and computational methodologies for the determination of thermodynamic parameters, underpinned by a detailed exploration of the structural factors influencing isomer preference. This guide offers practical, step-by-step protocols and theoretical insights to facilitate a deeper understanding and application of these principles in synthetic and medicinal chemistry.

Introduction: The Significance of Stereoisomerism in Norbornene Scaffolds

The rigid, bicyclic framework of norbornene and its derivatives is a cornerstone in the synthesis of complex organic molecules, polymers, and pharmacologically active compounds. The stereochemical orientation of substituents on this scaffold, designated as endo or exo, profoundly influences the molecule's physical, chemical, and biological properties. In the context of this compound, the relative thermodynamic stability of the endo and exo isomers is a critical parameter that dictates their equilibrium distribution and can impact reaction outcomes and the ultimate utility of these isomers as synthetic intermediates.

The exo isomer is generally found to be the more thermodynamically stable of the two.[1][2] This increased stability is primarily attributed to reduced steric hindrance in the exo configuration compared to the more sterically congested endo isomer. This guide will elucidate the methods to quantify this stability difference and provide the scientific rationale behind this observation.

Unraveling Isomer Stability: A Dual-Pronged Approach

The determination of the relative thermodynamic stability of the endo and exo isomers of this compound can be effectively approached through two complementary methodologies: experimental equilibration and computational modeling.

Experimental Determination via Base-Catalyzed Isomerization

A robust experimental approach to ascertain the thermodynamic preference of the isomers is through an equilibration study. By subjecting a mixture of the isomers to conditions that allow for their interconversion, the system will eventually reach a state of thermodynamic equilibrium. The ratio of the isomers at this point directly reflects their relative Gibbs free energies. For esters such as this compound, this can be achieved via base-catalyzed enolization, which facilitates epimerization at the C-2 position.

A study on the closely related methyl 5-norbornene-2-carboxylate has demonstrated that base-promoted isomerization leads to an equilibrium mixture enriched in the exo isomer, with an approximate composition of 60% exo and 40% endo.[1][3] This indicates a greater thermodynamic stability for the exo isomer.

The following diagram illustrates the workflow for the experimental determination of the thermodynamic equilibrium between endo and exo this compound.

Caption: Experimental workflow for the equilibration of this compound isomers.

Materials:

-

A mixture of endo and exo this compound

-

Anhydrous tetrahydrofuran (THF)

-

Sodium tert-butoxide (t-BuONa)

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a known quantity of the this compound isomer mixture in anhydrous THF.

-

Initiation of Equilibration: Add a catalytic amount of a strong, non-nucleophilic base such as sodium tert-butoxide. The use of a strong base is crucial to facilitate the deprotonation at the carbon alpha to the carbonyl group, leading to the formation of an enolate intermediate which is key to the isomerization process.[1]

-

Monitoring the Reaction: Stir the reaction mixture at a constant, controlled temperature (e.g., 25°C). To monitor the progress towards equilibrium, aliquots of the reaction mixture can be taken at various time intervals.

-

Work-up: Quench each aliquot by adding a dilute aqueous acid solution. Extract the organic components with a suitable solvent (e.g., diethyl ether or ethyl acetate). Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and carefully remove the solvent under reduced pressure.

-

Analysis: Dissolve the residue in CDCl₃ and acquire a ¹H-NMR spectrum. The ratio of the endo and exo isomers can be determined by integrating characteristic, well-resolved proton signals for each isomer. The reaction is considered to have reached equilibrium when the isomer ratio remains constant over successive time points.

Computational Chemistry: An In Silico Approach

Computational chemistry provides a powerful tool for predicting and understanding the relative stabilities of isomers without the need for experimental synthesis and equilibration. By employing quantum mechanical calculations, it is possible to determine the ground-state energies of the endo and exo isomers. The isomer with the lower calculated energy is predicted to be the more thermodynamically stable.

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for systems of this size.

The following diagram outlines the logical steps involved in the computational determination of isomer stability.

Caption: Workflow for computational analysis of isomer stability.

-

Structure Generation: Generate three-dimensional structures of both the endo and exo isomers of this compound using molecular modeling software.

-

Geometry Optimization: Perform a geometry optimization for each isomer using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)). This process finds the lowest energy conformation for each isomer.

-

Frequency Analysis: Conduct a frequency calculation for each optimized structure. The absence of imaginary frequencies confirms that the optimized structures correspond to true energy minima on the potential energy surface.

-

Energy Calculation: Calculate the single-point electronic energies of the optimized structures. It is crucial to include the zero-point vibrational energy (ZPVE) correction obtained from the frequency analysis for a more accurate comparison of the total energies.

-

Determination of Relative Stability: The isomer with the lower total energy is the thermodynamically more stable isomer. The difference in the calculated energies (ΔE) provides a quantitative measure of the relative stability.

Data Presentation and Interpretation

The results from both experimental and computational approaches can be summarized to provide a comprehensive picture of the thermodynamic stability of the this compound isomers.

Quantitative Data Summary

| Parameter | Experimental Value (for methyl 5-norbornene-2-carboxylate) | Computational Prediction (Representative) |

| Equilibrium Composition | ~60% exo, ~40% endo | N/A |

| Equilibrium Constant (K_eq) | ~1.5 | Calculated from ΔG° |

| Gibbs Free Energy (ΔG°) | ~ -1.0 kJ/mol at 298 K | Typically -2 to -5 kJ/mol in favor of exo |

Note: The experimental values are based on the closely related methyl ester and serve as a strong estimate for the acetate derivative. The computational prediction is a representative value and can vary depending on the level of theory and basis set used.

The Root Cause of Stability Difference: Steric Hindrance

The consistent observation, both experimentally and computationally, that the exo isomer is more stable than the endo isomer can be rationalized by considering the steric interactions within the rigid bicyclic system.

In the endo isomer, the acetate group is oriented towards the C5-C6 double bond. This leads to steric repulsion between the substituent and the hydrogen atoms on the C6 bridge, as well as potential electronic repulsion with the π-system of the double bond. In contrast, the exo isomer positions the acetate group away from the bicyclic core, minimizing these unfavorable steric interactions.

The following diagram illustrates the key steric interaction that destabilizes the endo isomer.

Caption: Steric interactions in endo vs. exo this compound.

Conclusion and Future Perspectives

This technical guide has provided a detailed framework for understanding and determining the thermodynamic stability of the endo and exo isomers of this compound. The greater stability of the exo isomer is a well-established principle rooted in fundamental steric considerations. The presented experimental and computational protocols offer robust and reliable methods for quantifying this stability difference.

For researchers in drug development and synthetic chemistry, a thorough understanding of these principles is paramount. The ability to predict and control the stereochemical outcome of reactions involving norbornene scaffolds can lead to more efficient synthetic routes and the development of novel molecular entities with desired biological activities. Future work in this area could involve the investigation of solvent effects on the equilibrium position and the application of higher-level computational methods to further refine the calculated energy differences.

References

5-Norbornen-2-yl acetate material safety data sheet (MSDS)

An In-Depth Technical Guide to the Material Safety Data Sheet for 5-Norbornen-2-yl acetate

Introduction: A Monomer of Growing Importance

This compound is a bicyclic ester that serves as a crucial functionalized monomer in advanced polymer synthesis. Primarily utilized as a co-monomer in Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition copolymerizations, it allows for the introduction of ester functionalities into polymer backbones.[1][2] This capability is instrumental in creating high molecular weight functionalized polyethylenes and other specialty polymers with tailored properties.[1][2] While its synthetic utility is significant, a thorough understanding of its chemical properties and associated hazards is paramount for ensuring laboratory safety. This guide provides a detailed examination of the safety profile of this compound, moving beyond a standard MSDS to offer practical insights for researchers and drug development professionals.

Section 1: Chemical Identity and Physicochemical Properties

Understanding the fundamental physical and chemical properties of a substance is the foundation of a robust safety assessment. These parameters dictate its behavior under various laboratory conditions and inform the necessary handling and storage protocols. This compound is typically supplied as a mixture of endo and exo isomers.[1]

Below is the chemical structure of this compound, highlighting its bicyclic norbornene core and the acetate functional group.

References

An In-Depth Technical Guide to the Synthesis of 5-Norbornen-2-yl Acetate

Abstract

This comprehensive technical guide provides a detailed exploration of the synthesis of 5-norbornen-2-yl acetate, a valuable bicyclic ester with applications in polymer chemistry and as a versatile synthetic intermediate.[1][2] The primary focus of this document is the Diels-Alder reaction between cyclopentadiene and vinyl acetate, the most common and efficient route to this compound. This guide will delve into the mechanistic underpinnings of this [4+2] cycloaddition, provide detailed, field-tested experimental protocols, and discuss the critical parameters that influence the reaction's yield, stereoselectivity, and the subsequent purification of the product. The content is tailored for researchers, scientists, and professionals in drug development who require a thorough and practical understanding of this important chemical transformation.

Introduction: The Significance of the Norbornene Scaffold

The norbornene framework, a bridged bicyclic hydrocarbon, is a privileged structure in organic chemistry.[3] Its inherent ring strain makes it a highly reactive and versatile building block for the synthesis of complex molecules and polymers.[3] this compound, in particular, serves as a key monomer in ring-opening metathesis polymerization (ROMP) to produce polymers with tailored properties.[1][4] It is also utilized in copolymerization reactions with ethylene to create functionalized polyethylenes.[1][2][5] The ester functionality provides a handle for further chemical modifications, making it a valuable intermediate in the synthesis of a wide range of organic compounds, including those with potential applications in materials science and pharmaceuticals.

The Core Synthesis: Diels-Alder Cycloaddition

The most direct and widely employed method for the synthesis of this compound is the [4+2] cycloaddition reaction, famously known as the Diels-Alder reaction, between cyclopentadiene (the diene) and vinyl acetate (the dienophile).[3][6] This reaction is a cornerstone of organic synthesis due to its ability to form six-membered rings with high stereocontrol and efficiency.[6]

Mechanistic Insights: A Concerted Pericyclic Reaction

The Diels-Alder reaction is a concerted process, meaning that the new carbon-carbon bonds are formed in a single step through a cyclic transition state without the formation of any intermediates.[6] This pericyclic reaction involves the overlap of the π-orbitals of the diene and the dienophile.[6]

Key Mechanistic Considerations:

-

Stereoselectivity (Endo vs. Exo): The reaction between cyclopentadiene and vinyl acetate yields a mixture of two stereoisomers: the endo and exo products. The terms endo and exo describe the relative orientation of the substituent on the dienophile (the acetate group in this case) with respect to the bicyclic ring system.

-

Endo Isomer: The acetate group is oriented on the same side as the double bond of the norbornene ring. This isomer is typically the kinetically favored product, meaning it is formed faster, especially at lower temperatures.[7][8] This preference is explained by the "endo rule," which postulates favorable secondary orbital interactions between the developing π-system of the diene and the substituent on the dienophile in the transition state.

-

Exo Isomer: The acetate group is oriented on the opposite side of the double bond. This isomer is generally the thermodynamically more stable product due to reduced steric hindrance.[8][9] At higher temperatures, where the Diels-Alder reaction can be reversible (a retro-Diels-Alder reaction), the proportion of the exo isomer can increase as the reaction mixture equilibrates to the more stable product.[8]

-

-

Reaction Conditions: The ratio of endo to exo isomers can be influenced by reaction temperature and the use of Lewis acid catalysts.[9] While the uncatalyzed reaction often proceeds readily, Lewis acids can enhance the reaction rate and, in some cases, influence the stereochemical outcome.

Visualizing the Reaction Pathway

References

- 1. 5-降冰烯-2-基乙酸酯,内型和外型混合物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 6143-29-9 [chemicalbook.com]

- 3. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Computational Insights into 5-Norbornen-2-yl Acetate

This guide provides an in-depth technical exploration of computational chemistry's role in elucidating the complex reactivity and stereoselectivity of 5-norbornen-2-yl acetate. It is intended for researchers, scientists, and professionals in drug development and materials science who are leveraging computational tools to predict and understand chemical behavior.

Introduction: The Enduring Enigma of the Norbornyl System

The norbornane framework, and specifically derivatives like this compound, holds a significant place in the history and development of physical organic chemistry. The vigorous debate over the structure of the 2-norbornyl cation—whether it exists as a pair of rapidly equilibrating classical carbocations or as a single, symmetric non-classical ion—spanned decades and spurred the development of new experimental and theoretical techniques.[1] Computational chemistry has been instrumental in finally tipping the scales, providing robust evidence for the non-classical nature of this fascinating intermediate.[2][3][4]

This compound serves as a key substrate in various chemical transformations, including polymerization and cycloaddition reactions.[5][6] Its rigid, bicyclic structure imparts unique stereochemical constraints that are of great interest in asymmetric synthesis and materials science. Understanding the subtle interplay of electronic and steric effects that govern its reactivity is paramount for designing novel catalysts and functional materials.

This guide will delve into the computational methodologies employed to study this compound, focusing on how these theoretical approaches can rationalize and predict experimental outcomes, particularly in the context of stereoselective reactions.

The Heart of the Matter: The Non-Classical 2-Norbornyl Cation

The solvolysis of norbornyl derivatives, which proceeds through a carbocation intermediate, is a classic example where computational chemistry has provided definitive insights. The central question has always been the nature of this intermediate.

Classical vs. Non-Classical Ion Debate:

-

Classical Carbocation: A traditional representation where the positive charge is localized on a single carbon atom.[1]

-

Non-Classical Carbocation: A structure where the positive charge is delocalized over three carbon atoms through a three-center-two-electron (3c-2e) bond.[1][7] This results in a more stable, symmetric ion.

Computational studies, particularly those using Density Functional Theory (DFT), have consistently shown that the non-classical structure is the true minimum on the potential energy surface for the parent 2-norbornyl cation.[2][4] These calculations reveal that the rigidity of the bicyclic system and the resulting ring strain are key factors that favor the formation of the non-classical, corner-protonated cyclopropane-like structure.[2]

Computational Protocol: Geometry Optimization and Frequency Analysis of the 2-Norbornyl Cation

This protocol outlines a typical workflow for investigating the structure of the 2-norbornyl cation using DFT.

Step 1: Input Structure Generation

-

Build initial 3D coordinates for both the classical and non-classical representations of the 2-norbornyl cation. Software such as Avogadro or GaussView can be used.

Step 2: Geometry Optimization

-

Perform geometry optimizations for both structures using a suitable DFT functional and basis set. The B3LYP functional with the 6-31G(d) basis set is a common and effective choice for such systems.

-

The optimization calculation seeks to find the lowest energy conformation of the molecule.

Step 3: Frequency Calculation

-

Perform a frequency calculation on the optimized geometries. This serves two purposes:

-

Zero-Point Vibrational Energy (ZPVE) Correction: Provides a more accurate total energy.

-

Verification of Minima: A true energy minimum will have no imaginary frequencies. A transition state will have exactly one imaginary frequency.

-

Step 4: Analysis of Results

-

Compare the energies of the optimized classical and non-classical structures. Computational results consistently show the non-classical ion to be lower in energy.

-

Examine the vibrational frequencies. The non-classical structure will be confirmed as a true minimum, while the classical structure may be a higher-energy transition state or not a stationary point at all.

Below is a diagram illustrating the computational workflow for this analysis.

References

- 1. echemi.com [echemi.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. The Never-Ending Tales of 2-Norbornyl Carbocation: Heavy Atom Tunneling, Classical versus Nonclassical Behavior, and the Effect of Electric Fields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Looking Back on the Norbornyl Cation [corinwagen.github.io]

- 5. This compound | 6143-29-9 [chemicalbook.com]

- 6. This compound, mixture of endo and exo 98 6143-29-9 [sigmaaldrich.com]

- 7. dalalinstitute.com [dalalinstitute.com]

Methodological & Application

Application Notes & Protocols: The Strategic Use of 5-Norbornene-2-yl Acetate in Ring-Opening Metathesis Polymerization (ROMP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ring-Opening Metathesis Polymerization (ROMP) has emerged as a formidable technique in polymer synthesis, prized for its exceptional functional group tolerance and ability to produce well-defined polymer architectures under mild conditions.[1][2] Norbornene derivatives, with their inherent high ring strain, are premier monomers for this reaction, providing a strong thermodynamic driving force for polymerization.[3][4][5] This guide focuses on a particularly valuable monomer, 5-Norbornene-2-yl acetate. The acetate moiety serves as a robust, protecting group-like functionality that is well-tolerated by common metathesis catalysts. This allows for the straightforward synthesis of a functionalized polynorbornene, which can be subsequently hydrolyzed to yield a versatile polyalcohol. This poly(5-norbornene-2-ol) serves as a critical platform for conjugating drugs, biomolecules, or other functional units, making it highly relevant for drug delivery systems, advanced biomaterials, and functional coatings.

Core Concepts: The ROMP Mechanism and the Role of the Acetate Group

ROMP is a chain-growth polymerization reaction mediated by transition-metal alkylidene catalysts (e.g., complexes of Ruthenium, Tungsten, or Osmium).[6][7] The polymerization proceeds via a metal-catalyzed olefin metathesis reaction on a cyclic alkene. The key driving force for the polymerization of norbornene-type monomers is the relief of their significant ring strain.[4]

The general mechanism involves the following steps:

-

Initiation: The catalyst's alkylidene ([M]=CR₂) reacts with the norbornene double bond in a [2+2] cycloaddition to form a metallacyclobutane intermediate.

-

Propagation: This intermediate undergoes a retro-[2+2] cycloreversion, opening the norbornene ring and forming a new, longer alkylidene species. This new species then reacts with the next monomer unit, propagating the polymer chain.

-

Termination: The living polymerization can be terminated by introducing a specific terminating agent, often an aldehyde, which cleaves the polymer from the metal center.[4]

The acetate group in 5-Norbornene-2-yl acetate is crucial. Unlike strongly coordinating functional groups such as carboxylic acids (-COOH), primary/secondary amines, or alcohols (-OH), which can deactivate many metathesis catalysts, the ester functionality is considered a "softer," less coordinating group.[6][8] This tolerance allows for a controlled polymerization without the need for protecting group chemistry on the monomer itself, streamlining the synthesis of a functional polymer backbone.

Catalyst Selection for Functionalized Norbornenes

The success of ROMP is highly dependent on the choice of catalyst. While early systems were based on tungsten and molybdenum, modern polymer synthesis heavily relies on well-defined ruthenium catalysts due to their superior functional group tolerance and stability.[9]

| Catalyst | Common Name | Key Characteristics & Insights |

| RuCl₂(PCy₃)₂(CHPh) | Grubbs' 1st Gen (G1) | Good initiator for simple, low-strain olefins. Lower activity and less stable in the presence of functional groups compared to later generations. May require higher temperatures. |

| RuCl₂(PCy₃)(IMesH₂)(CHPh) | Grubbs' 2nd Gen (G2) | Features an N-heterocyclic carbene (NHC) ligand, significantly increasing its activity and stability. Excellent for a wide range of functionalized monomers like 5-Norbornene-2-yl acetate.[9][10] |

| RuCl₂(py)₂(IMesH₂)(CHPh) | Grubbs' 3rd Gen (G3) | Replaces a phosphine ligand with pyridines, leading to a very fast initiation rate. Ideal for achieving living polymerization characteristics and creating well-defined block copolymers.[11][12] |

| RuCl₂(IMesH₂)(CH-o-O-i-PrC₆H₄) | Hoveyda-Grubbs' 2nd Gen (HG2) | Features a chelating benzylidene-ether ligand, which imparts high stability and allows for catalyst recovery/recycling in some systems. Very popular for its balance of activity and air stability.[13] |

| Cp*₂Os₂Br₄ / MAO | Girolami Catalyst System | An osmium-based catalyst that, when activated with methylaluminoxane (MAO), shows high activity for the ROMP of norbornene and its ester-functionalized derivatives.[7] |

Scientist's Insight: For the polymerization of 5-Norbornene-2-yl acetate, Grubbs' 2nd Generation (G2) and Hoveyda-Grubbs' 2nd Generation (HG2) catalysts offer the best balance of high activity, excellent functional group tolerance, and commercial availability. G3 is preferred when extremely fast initiation and precise control over polymer architecture (e.g., for block copolymers) are the primary goals.[11][12]

Detailed Application Protocols

Protocol 1: Synthesis of Poly(5-norbornene-2-yl acetate) via ROMP

This protocol describes a standard procedure for the polymerization of 5-Norbornene-2-yl acetate using a Grubbs' 2nd Generation catalyst.

Materials:

-

5-Norbornene-2-yl acetate (mixture of endo/exo isomers)

-

Grubbs' 2nd Generation Catalyst (G2)

-

Anhydrous, degassed dichloromethane (DCM) or toluene

-

Ethyl vinyl ether (terminating agent)

-

Methanol (for precipitation)

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and stir bars

-

Argon or Nitrogen gas supply

Procedure:

-

Monomer Preparation: If necessary, purify the 5-Norbornene-2-yl acetate monomer by passing it through a short plug of basic alumina to remove any acidic impurities that could inhibit the catalyst.

-

Reaction Setup: In a glovebox or under a steady stream of inert gas, add the desired amount of 5-Norbornene-2-yl acetate to a dry Schlenk flask equipped with a magnetic stir bar. A typical monomer-to-catalyst ratio ([M]/[C]) for achieving a moderate molecular weight is 200:1. For a target polymer of ~30 kDa, this would be:

-

Monomer: 500 mg (3.28 mmol)

-

Solvent: Add anhydrous, degassed DCM to achieve a monomer concentration of ~0.5 M (approx. 6.5 mL).

-

-

Catalyst Preparation: In a separate vial inside the glovebox, weigh the Grubbs' 2nd Generation catalyst. For a 200:1 ratio:

-

Catalyst (G2): 13.9 mg (0.0164 mmol)

-

Dissolve the catalyst in a small amount of anhydrous, degassed DCM (~1 mL) to create a stock solution for easy transfer.

-

-

Initiation: Vigorously stir the monomer solution in the Schlenk flask. Using a syringe, rapidly inject the catalyst solution into the monomer solution. The reaction mixture may become more viscous as polymerization proceeds.

-

Polymerization: Allow the reaction to proceed at room temperature for 1-2 hours. Monitor the reaction by observing the increase in viscosity.

-

Termination: To quench the living polymerization, add a 100-fold molar excess of ethyl vinyl ether (relative to the catalyst) and stir for an additional 30 minutes.

-

Isolation: Remove the flask from the inert atmosphere. Slowly pour the viscous polymer solution into a beaker containing a large volume of cold, stirring methanol (~200 mL). The polymer will precipitate as a white or off-white solid.

-

Purification: Allow the solid to stir in methanol for a few hours to remove any residual monomer and catalyst byproducts.

-

Drying: Collect the polymer by filtration, wash with fresh cold methanol, and dry under vacuum at 40 °C overnight to a constant weight.

Protocol 2: Post-Polymerization Hydrolysis to Poly(5-norbornene-2-ol)

This protocol details the conversion of the acetate-functionalized polymer into a versatile polyalcohol, a key precursor for further functionalization.

Materials:

-

Poly(5-norbornene-2-yl acetate) (from Protocol 1)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Deionized water

-

Hydrochloric acid (HCl), 1M solution

-

Dialysis tubing (appropriate MWCO, e.g., 3.5 kDa)

Procedure:

-

Dissolution: Dissolve the dried poly(5-norbornene-2-yl acetate) in a minimal amount of THF (e.g., 400 mg of polymer in 10 mL of THF) in a round-bottom flask.

-

Saponification: Prepare a solution of NaOH in a 1:1 mixture of MeOH and water. Add a significant molar excess of NaOH (e.g., 10 equivalents per acetate repeat unit) to the polymer solution.

-

Reaction: Heat the mixture to reflux (around 60-65 °C) and stir for 12-24 hours. The progress can be monitored by taking small aliquots and analyzing via ¹H NMR for the disappearance of the acetate methyl peak (~2.0 ppm) and the appearance of a broad -OH peak.

-

Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture by dropwise addition of 1M HCl until the pH is ~7. A white precipitate of sodium chloride may form.

-

Purification:

-

Reduce the solvent volume under reduced pressure.

-

Transfer the concentrated solution/slurry to dialysis tubing.

-

Dialyze against deionized water for 48 hours, changing the water frequently (e.g., every 6 hours) to remove salts and other small molecules.

-

-

Isolation: Transfer the contents of the dialysis bag to a flask and freeze-dry (lyophilize) to obtain the final poly(5-norbornene-2-ol) as a fluffy, white solid.

References

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. The Organometallic HyperTextBook: Ring-Opening Metathesis Polymerization (ROMP) [ilpi.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Ring Opening Metathesis Polymerization of Norbornene and Derivatives by the Triply Bonded Ditungsten Complex Na[W2(µ-Cl)3Cl4(THF)2]·(THF)3 | MDPI [mdpi.com]

- 7. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Practical Route for Catalytic Ring-Opening Metathesis Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Poly(ω-bromoalkylnorbornenes-co-norbornene) by ROMP-hydrogenation: a robust support amenable to post-polymerization functionalization - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Chain transfer agents for the catalytic ring opening metathesis polymerization of norbornenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

Application Notes & Protocols: 5-Norbornen-2-yl Acetate as a Versatile Monomer for Advanced Functional Polymers

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 5-norbornen-2-yl acetate as a functional monomer. We delve into its polymerization through Ring-Opening Metathesis Polymerization (ROMP) and other methods, offering detailed, field-proven protocols. Beyond polymerization, we explore the post-polymerization modification of the resulting poly(this compound), particularly its hydrolysis to poly(norbornenol), a key intermediate for further functionalization. This guide emphasizes the causality behind experimental choices, ensuring protocols are robust and reproducible.

Introduction: The Strategic Advantage of this compound

This compound is a bifunctional molecule of significant interest in polymer chemistry. Its strained norbornene ring system provides a strong thermodynamic driving force for ring-opening metathesis polymerization (ROMP), a technique known for its exceptional functional group tolerance and control over polymer architecture.[1][2] The presence of the acetate ester functionality introduces a versatile handle for post-polymerization modification, allowing for the creation of a wide array of functional polymers.

The polymerization of this compound can be achieved through various catalytic systems, leading to polymers with tailored properties.[3][4] The resulting poly(this compound) is a precursor to poly(norbornenol), a hydrophilic polymer with reactive hydroxyl groups that can be further derivatized for applications in drug delivery, biomaterials, and advanced coatings. This guide will focus primarily on ROMP, while also acknowledging other polymerization techniques.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is crucial for successful polymerization and handling. This compound is typically supplied as a mixture of endo and exo isomers. While the isomeric ratio can influence polymerization kinetics, for many applications, the mixture can be used as received.

| Property | Value |

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol |

| Appearance | Clear, colorless to faintly yellow liquid[5] |

| Boiling Point | 73-76 °C at 14 mmHg |

| Density | 1.044 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.47 |

This data is compiled from various sources and should be considered typical.

Polymerization of this compound: Methodologies and Protocols

The choice of polymerization technique dictates the resulting polymer's microstructure, molecular weight, and dispersity. Here, we detail the most common and effective method, ROMP, and briefly discuss vinyl addition polymerization.

Ring-Opening Metathesis Polymerization (ROMP)

ROMP is the most prevalent method for polymerizing norbornene-type monomers due to its "living" characteristics when appropriate catalysts are used, enabling precise control over polymer properties. The high ring strain of the norbornene moiety is the driving force for this reaction.[1]

Caption: General workflow for the ROMP of this compound.

This protocol provides a general method for the synthesis of poly(this compound) with a target degree of polymerization (DP) of 100.

Materials:

-

This compound (mixture of endo and exo isomers)

-

Grubbs' Second Generation Catalyst

-

Anhydrous, degassed toluene

-

Ethyl vinyl ether

-

Methanol

-

Schlenk flask and line

-

Magnetic stirrer and stir bar

-

Syringes

Procedure:

-

Monomer Preparation: In a nitrogen-filled glovebox, add this compound (1.52 g, 10 mmol) to a Schlenk flask containing a magnetic stir bar.

-

Solvent Addition: Add anhydrous, degassed toluene (20 mL) to the Schlenk flask via syringe to achieve a monomer concentration of 0.5 M.

-

Catalyst Solution Preparation: In a separate vial inside the glovebox, dissolve Grubbs' Second Generation Catalyst (8.5 mg, 0.01 mmol) in anhydrous, degassed toluene (1 mL). This corresponds to a monomer-to-catalyst ratio of 100:1.

-

Initiation of Polymerization: Rapidly inject the catalyst solution into the vigorously stirring monomer solution. The reaction mixture may become more viscous as polymerization proceeds.

-

Reaction Progression: Allow the reaction to proceed at room temperature for 1-2 hours.

-

Termination: Terminate the polymerization by adding an excess of ethyl vinyl ether (approximately 1 mL) and stir for 20 minutes.

-

Polymer Precipitation: Precipitate the polymer by slowly adding the reaction mixture to a beaker of cold, rapidly stirring methanol (200 mL).

-

Purification: Collect the white, fibrous polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Expected Outcome: A white to off-white solid polymer with a molecular weight determined by the monomer-to-catalyst ratio and monomer conversion.

Vinyl Addition Polymerization

While ROMP is common, vinyl addition polymerization of norbornene derivatives using late-transition metal catalysts, such as those based on nickel or palladium, offers an alternative route to saturated polynorbornene backbones.[4][6] This method can yield polymers with high thermal stability and chemical resistance. For instance, a bis-(β-ketonaphthylamino) nickel(II)/B(C₆F₅)₃/AlEt₃ catalytic system has been used to polymerize 5-norbornen-2-yl-acetate, producing amorphous polymers with good thermal stability.[4]

Post-Polymerization Functionalization: Hydrolysis to Poly(norbornenol)

A key advantage of poly(this compound) is its facile conversion to poly(norbornenol), a polymer decorated with reactive hydroxyl groups. This transformation opens up a vast landscape of potential applications through subsequent functionalization.

Caption: Schematic of the base-catalyzed hydrolysis of poly(this compound).

Materials:

-

Poly(this compound)

-

Tetrahydrofuran (THF)

-

Methanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), 1 M

-

Dialysis tubing (appropriate molecular weight cutoff)

-

Deionized water

Procedure:

-

Dissolution: Dissolve poly(this compound) (1 g) in a mixture of THF (20 mL) and methanol (10 mL) in a round-bottom flask with a magnetic stir bar.

-

Base Addition: Prepare a solution of NaOH (0.4 g, 10 mmol) in methanol (5 mL) and add it to the polymer solution.

-

Reaction: Heat the mixture to reflux and stir for 12-24 hours. The progress of the reaction can be monitored by FTIR by observing the disappearance of the acetate carbonyl peak (~1735 cm⁻¹) and the appearance of a broad hydroxyl peak (~3300 cm⁻¹).

-

Neutralization: After cooling to room temperature, neutralize the reaction mixture by the dropwise addition of 1 M HCl until the pH is approximately 7.

-

Purification: Transfer the solution to dialysis tubing and dialyze against deionized water for 48 hours, changing the water frequently to remove salts and other small molecules.

-

Isolation: Lyophilize the dialyzed solution to obtain the final product, poly(norbornenol), as a white, fluffy solid.

Characterization of Polymers

Thorough characterization is essential to confirm the successful synthesis and determine the properties of the polymers.

| Technique | Purpose | Expected Results for Poly(this compound) | Expected Results for Poly(norbornenol) |

| ¹H NMR | Structural verification and determination of monomer conversion. | Peaks corresponding to the polymer backbone and the acetate methyl group. | Disappearance of the acetate methyl peak and appearance of a broad peak for the hydroxyl proton. |

| FTIR | Identification of functional groups. | Strong carbonyl stretch (~1735 cm⁻¹). | Disappearance of the carbonyl stretch and appearance of a broad O-H stretch (~3300 cm⁻¹). |

| GPC/SEC | Determination of molecular weight (Mn, Mw) and polydispersity index (PDI). | Controlled molecular weight and narrow PDI (typically < 1.2 for living ROMP). | Similar molecular weight to the parent polymer, assuming no chain scission. |

| DSC/TGA | Thermal properties (glass transition temperature, decomposition temperature). | Provides information on the thermal stability of the polymer.[4] | Typically a higher glass transition temperature due to hydrogen bonding. |

Applications in Research and Drug Development

The versatility of polymers derived from this compound makes them attractive for a range of applications:

-

Drug Delivery: The hydroxyl groups of poly(norbornenol) can be used to conjugate drugs, targeting ligands, or imaging agents. The polymer backbone can be designed to be biodegradable or stimuli-responsive.

-

Biomaterials: These polymers can be used to create hydrogels, scaffolds for tissue engineering, and biocompatible coatings for medical devices. The ability to control the density of functional groups is a key advantage.

-

Functional Surfaces: Poly(norbornenol) can be grafted onto surfaces to modify their properties, such as wettability and biocompatibility.

Conclusion

This compound is a highly valuable monomer for the synthesis of functional polymers. Its facile polymerization via ROMP allows for the creation of well-defined architectures, and the resulting polymer can be readily modified to introduce a wide range of functionalities. The protocols and insights provided in this guide are intended to empower researchers to leverage the potential of this versatile building block in their own work.

References

- 1. Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]

- 4. Polymerization and Characterization of 5-Norbornene-2-yl-acetate Catalyzed by Bis-(β-ketonaphthyl -amino) Nickel(II)/B(C6F5)3/AlEt3 Catalytic System [yyhx.ciac.jl.cn]

- 5. This compound | 6143-29-9 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for 5-Norbornen-2-yl Acetate in Fragrance Formulation

Introduction: Unveiling the Potential of a Unique Alicyclic Ester

The norbornene molecular framework, a bridged bicyclic hydrocarbon, is a recurring structural motif in the world of fragrance chemistry, prized for its ability to impart unique and substantive olfactory characteristics.[1] 5-Norbornen-2-yl acetate, an ester derivative of this family, presents a compelling profile for the modern perfumer. Its intricate structure, combining a strained bicyclic system with an acetate group, gives rise to a multifaceted aroma that can be leveraged across a wide spectrum of fragrance applications.

These application notes serve as a comprehensive guide for researchers, perfumers, and formulation scientists on the effective utilization of this compound. We will delve into its detailed olfactory properties, physicochemical parameters, and provide field-proven protocols for its evaluation and incorporation into fragrance concentrates. The causality behind experimental choices is explained to empower the user with a deeper understanding of this versatile ingredient.

Physicochemical and Olfactory Properties